1,1'-硫代羰基二-2(1H)-吡啶酮

描述

The compound 1,1'-Thiocarbonyldi-2(1H)-pyridone is a derivative of pyridone, which is a class of heterocyclic aromatic organic compounds. While the provided papers do not directly discuss 1,1'-Thiocarbonyldi-2(1H)-pyridone, they do provide insights into the chemistry of related pyridone compounds, which can be extrapolated to understand the characteristics of 1,1'-Thiocarbonyldi-2(1H)-pyridone.

Synthesis Analysis

The synthesis of pyridone derivatives can be complex, involving regioselective functionalization. For instance, the selective functionalization at the α-methyl group of 1-substituted pyridin-2(1H)- and 4(1H)-ones can be achieved by using specific bases. n-Butyllithium is effective for deprotonation of 1-benzyl-2- and -4-pyridone derivatives, while potassium hexamethyldisilazide (KHMDS) is preferred for deprotonation of 1-methyl-2- and -4-pyridones . This suggests that the synthesis of 1,1'-Thiocarbonyldi-2(1H)-pyridone might involve similar regioselective deprotonation strategies.

Molecular Structure Analysis

The molecular structure of pyridone derivatives can exhibit interesting features such as π-electron delocalization and strain, which can lead to distortion in bond lengths and angles. For example, the hydrazone form of a related compound, 1-butyl-3-cyano-6-hydroxy-4-methyl-5-(2-nitrothiazolylazo)-2(1H)-pyridone, is nearly planar except for the butyl group and shows a strong intramolecular N-H…O hydrogen bond . These structural characteristics are likely to be relevant to the thiocarbonyl derivative as well.

Chemical Reactions Analysis

Pyridone derivatives can undergo various chemical reactions, including reactions with electrophiles such as aldehydes, ketones, alkylating reagents, and azo compounds. The resulting anions from deprotonation react readily under controlled temperatures to form functionalized pyridones and quinolizinones . This indicates that 1,1'-Thiocarbonyldi-2(1H)-pyridone could also participate in similar reactions, potentially leading to a variety of functionalized products.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 1,1'-Thiocarbonyldi-2(1H)-pyridone are not detailed in the provided papers, the properties of related pyridone compounds can be indicative. Pyridone derivatives generally have planar structures and can form strong intramolecular hydrogen bonds, which can affect their melting points, solubility, and stability . The regioselective deprotonation and subsequent reactions with electrophiles suggest that these compounds can be tailored for specific physical and chemical properties through synthetic modifications .

科学研究应用

合成和结构分析

1,1'-硫代羰基二-2(1H)-吡啶酮已被用于合成新型化学结构和化合物的结构分析。例如,在有关 2-吡啶酮衍生物合成的研究中,2-吡啶酮衍生物在药物化学中很重要,1,1'-硫代羰基二-2(1H)-吡啶酮被用作关键化合物。这些衍生物很重要,因为它们存在于各种天然化合物中,并且在治疗心力衰竭、帕金森病和其他疾病的药物中得到应用 (钱德、夏尔马和夏尔马,2016)。

纳米粒子合成

该化合物还被用于开发介孔二氧化硅纳米粒子 (MSN)。在一项研究中,通过将胺化的 MSN 暴露于 1,1'-硫代羰基二-2(1H)-吡啶酮,合成了异硫氰酸酯官能化的 MSN,展示了该化合物在纳米技术中的多功能性 (马丁内斯-埃多、利纳斯、博罗斯和桑切斯-加西亚,2019)。

光谱研究

已经研究了相关吡啶酮化合物的电子结构和光谱性质,深入了解了它们的化学行为。这项研究对于理解这些化合物的电子组成及其在各种化学反应中的应用非常重要 (德雷尔、贝克、弗兰森和亨里克森,1981)。

衍生物的合成

1,1'-硫代羰基二-2(1H)-吡啶酮已用于制备 N-烷基-2(1H)-吡啶酮,突出了其在创建各种化学衍生物中的作用。这些衍生物在制药和其他化工行业中具有潜在应用 (施密德豪瑟和朗利,1991)。

生物活性化合物合成

还进行了研究以合成基于吡啶酮的化合物作为疟疾等疾病的生物活性抑制剂。这证明了吡啶酮衍生物在药物化学中的治疗潜力 (奥杜、茹斯特、马兰、阿贾尼和十月,2021)。

安全和危害

作用机制

Target of Action

Similar compounds like 1,1’-thiocarbonyldiimidazole (tcdi) are generally used as reagents in various chemical reactions .

Mode of Action

Tcdi, a similar compound, is known to act as a reagent in the deoxygenation of vicinal diols by forming cyclic thionocarbonate in corey-winter alkene synthesis . It’s also used in the enantioselective total synthesis of certain compounds .

Biochemical Pathways

Tcdi is used in the preparation of trithiocarbonates, xanthates, and dithiocarbamates as chain transfer agents for the reversible addition fragmentation chain transfer and macromolecular design (raft/madix) polymerization .

Result of Action

属性

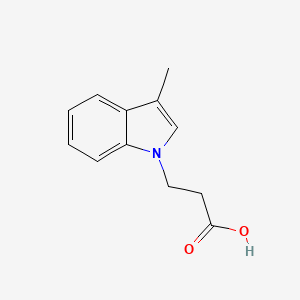

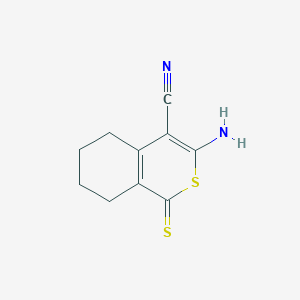

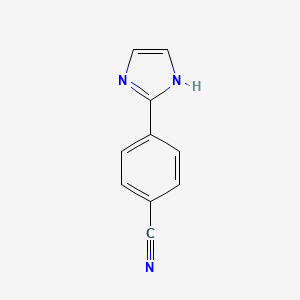

IUPAC Name |

1-(2-oxopyridine-1-carbothioyl)pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2S/c14-9-5-1-3-7-12(9)11(16)13-8-4-2-6-10(13)15/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXMMNJQMGILZDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

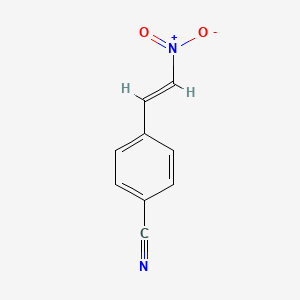

C1=CC(=O)N(C=C1)C(=S)N2C=CC=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80357403 | |

| Record name | 1,1'-Thiocarbonyldi-2(1H)-pyridone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

102368-13-8 | |

| Record name | 1,1'-Thiocarbonyldi-2(1H)-pyridone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-Thiocarbonyldi-2(1H)-pyridone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 1,1'-thiocarbonyldi-2(1H)-pyridone (TCDP) in functionalizing mesoporous silica nanoparticles (MSNs)?

A: TCDP is a key reagent in introducing isothiocyanate groups onto the surface of aminated MSNs []. This reaction is significant because it provides a straightforward method to modify MSNs with reactive handles. These isothiocyanate groups can then readily react with primary amines, enabling further functionalization of the MSNs and facilitating the attachment of "gatekeeper" molecules to the pore outlets for controlled drug delivery applications [].

Q2: What are the advantages of using TCDP for this type of functionalization compared to other methods?

A2: The research highlights several advantages of using TCDP for functionalizing MSNs:

- Chemical Stability and Water Tolerance: The resulting isothiocyanate-functionalized MSNs demonstrate good chemical stability and water tolerance, crucial properties for applications involving biological systems [].

- Clean Reaction Profile: The reaction between TCDP and aminated MSNs proceeds without forming unwanted byproducts, simplifying the purification process [].

- Versatile Functionalization: The introduced isothiocyanate groups readily react with primary amines, allowing for diverse modifications and the incorporation of various functionalities onto the MSN surface [].

Q3: How does the choice of the "capping amine" affect drug release from these functionalized MSNs?

A: The research demonstrates that the selection of the primary amine used to react with the isothiocyanate groups on the MSN surface plays a crucial role in controlling drug release []. By carefully choosing the capping amine, researchers can fine-tune the release profile of the drug from the MSN-based nanocontainer []. This highlights the potential for tailoring drug delivery systems with specific release kinetics based on the desired therapeutic outcome.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(6-Methyl-benzothiazol-2-ylcarbamoyl)-methyl-sulfanyl]-acetic acid](/img/structure/B1298965.png)